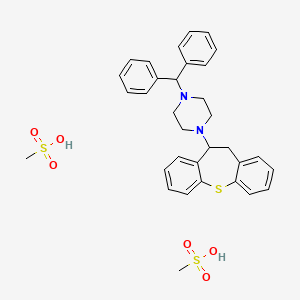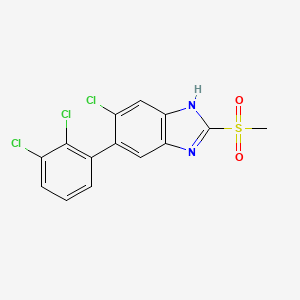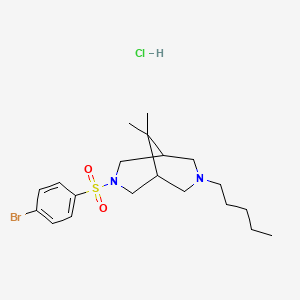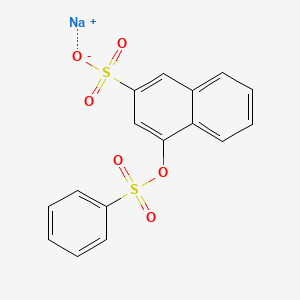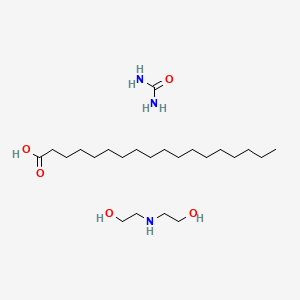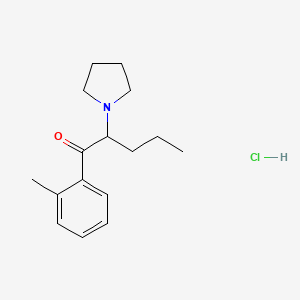
Pql9SS8rnf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) typically involves the following steps:
Formation of the Ketone Backbone: The initial step involves the formation of the pentanone backbone through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with pyrrolidine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) can be compared with other similar compounds, such as:
1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-: The free base form without the hydrochloride salt.
1-Pentanone, 1-(2-methylphenyl)-2-(1-piperidinyl)-: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
1-Pentanone, 1-(2-methylphenyl)-2-(1-morpholinyl)-: A similar compound with a morpholinyl group instead of a pyrrolidinyl group.
The uniqueness of 1-Pentanone, 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
850352-13-5 |
|---|---|
Formule moléculaire |
C16H24ClNO |
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-8-15(17-11-6-7-12-17)16(18)14-10-5-4-9-13(14)2;/h4-5,9-10,15H,3,6-8,11-12H2,1-2H3;1H |
Clé InChI |
CNBANAAMBTWXMG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC=CC=C1C)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
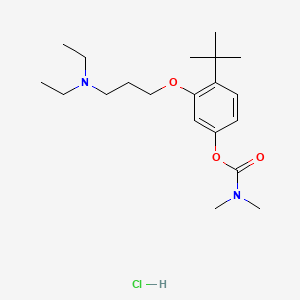


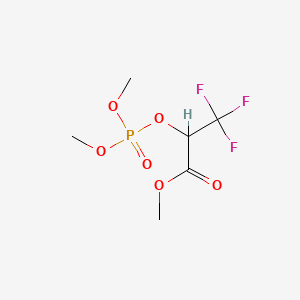
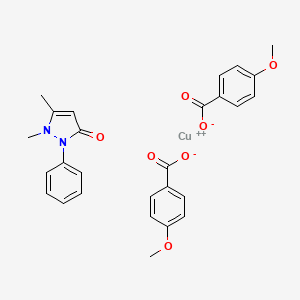
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
